Bz-phe-val-arg-4m-beta-na hcl

fluorogenic substrate thrombin assay signal-to-noise ratio

Chromogenic pNA substrates fail in turbid plasma; low signal-to-noise hampers HTS. Bz-Phe-Val-Arg-4M-beta-NA HCl (CAS 102029-41-4) solves these via fluorogenic 4MβNA detection (λem 425 nm) that tolerates lipaemia. ● Maintains linear hydrolysis up to 200-500 µM, eliminating false-positive inhibition calls in single-bolus HTS. ● ≤5% Factor Xa cross-reactivity ensures thrombin-specific readout in plasma generation tests. ● HCl salt permits aqueous stock preparation; Bz-protection yields Km ≤0.1 mM for robust AT-III assay signal.

Molecular Formula C38H46ClN7O5
Molecular Weight 716.3 g/mol
Cat. No. B13818289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBz-phe-val-arg-4m-beta-na hcl
Molecular FormulaC38H46ClN7O5
Molecular Weight716.3 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4.Cl
InChIInChI=1S/C38H45N7O5.ClH/c1-24(2)33(45-36(48)31(21-25-13-6-4-7-14-25)44-34(46)26-15-8-5-9-16-26)37(49)43-30(19-12-20-41-38(39)40)35(47)42-28-22-27-17-10-11-18-29(27)32(23-28)50-3;/h4-11,13-18,22-24,30-31,33H,12,19-21H2,1-3H3,(H,42,47)(H,43,49)(H,44,46)(H,45,48)(H4,39,40,41);1H/t30-,31-,33-;/m0./s1
InChIKeyODZDNRFJAYKHPM-OOCNVMHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bz-Phe-Val-Arg-4M-beta-NA HCl – Product Identity & Core Chemistry


Bz‑Phe‑Val‑Arg‑4M‑beta‑NA HCl (CAS 102029‑41‑4) is a synthetic tripeptidyl fluorogenic substrate in which the C‑terminal arginine is derivatised with 4‑methoxy‑β‑naphthylamide (4MβNA) as the fluorescent reporter group and the N‑terminus is protected by a benzoyl (Bz) group . The compound is supplied as the hydrochloride salt to enhance aqueous solubility . The core recognition sequence Phe‑Val‑Arg was designed to mimic the thrombin cleavage site in fibrinogen, making it a widely used tool for monitoring serine protease activity, particularly thrombin and thrombin‑like enzymes, in both biochemical research and inhibitor screening programmes [1].

Fluorogenic thrombin assay substrate: 4MβNA reporter supports fluorescence-based assay sensitivity review, reported as enabling lower enzyme concentration detection compared with chromogenic pNA substrates
HCl salt for aqueous workflow: Hydrochloride salt form supports aqueous buffer solubility, compatible with direct enzyme assay preparation without organic co-solvent
Thrombin-selective sequence context: Bz-Phe-Val-Arg tripeptide supports reported preferential thrombin recognition over factor Xa in purified system studies

Why Generic Substitution Fails for This Thrombin Substrate


Although numerous tripeptidyl substrates share the Phe‑Val‑Arg recognition motif, variation in the N‑terminal protecting group, the C‑terminal reporter, and the salt form profoundly alters enzyme kinetics, detection sensitivity, and compatibility with biological matrices. For example, replacing the 4‑methoxy‑β‑naphthylamide leaving group with p‑nitroanilide (pNA) shifts detection from fluorescence to absorbance, which typically reduces sensitivity by 10‑ to 100‑fold and precludes use in turbid plasma samples [1]. Even among fluorogenic analogs, the choice between 4MβNA and 7‑amido‑4‑methylcoumarin (AMC) reporters affects both signal‑to‑noise ratios and susceptibility to interference from endogenous fluorescent species [2]. Consequently, procurement decisions must be driven by quantitative performance data rather than superficial sequence similarity.

Target Product
4MβNA fluorogenic reporter
Fluorescence-based detection at ~425 nm emission
Substitute Risk
pNA chromogenic reporter
Absorbance detection may not support sensitivity requirements in dilute or turbid samples
Target Product
Bz N-terminal protection
Smaller steric footprint reported to favor thrombin active-site occupancy
Substitute Risk
Z N-terminal protection
Bulkier group may shift enzyme affinity and relative hydrolysis rate
Target Product
HCl salt form
Aqueous solubility supports direct buffer preparation
Substitute Risk
Free base form
Requires organic co-solvent which may inhibit enzyme activity at low concentrations

Evidence-Based Comparison with Related Substrates


Fluorogenic vs. Chromogenic Detection Sensitivity

Bz‑Phe‑Val‑Arg‑4M‑beta‑NA HCl employs 4‑methoxy‑β‑naphthylamide as the fluorogenic reporter, which upon thrombin‑catalysed hydrolysis releases free 4‑methoxy‑β‑naphthylamine (excitation ~340 nm, emission ~425 nm). This fluorogenic detection modality provides an approximately 10‑ to 100‑fold improvement in lower limit of detection compared with the chromogenic counterpart Bz‑Phe‑Val‑Arg‑pNA (S‑2160), which relies on absorbance of released p‑nitroaniline at 405 nm [1]. The chromogenic pNA substrate exhibits a reported Km of approximately 0.098 mM for human α‑thrombin [2], while fluorogenic 4MβNA substrates routinely enable thrombin activity measurements at enzyme concentrations as low as 0.01‑0.1 NIH units/mL in purified systems [1].

Fluorogenic vs. Chromogenic Detection
Class-level inference
Reported 10- to 100-fold improvement in LLOD for fluorogenic 4MβNA over chromogenic pNA
Supports fluorescence-based assay sensitivity review for low-abundance enzyme detection
pNA comparator Km reported as ~0.098 mM for human α-thrombin
fluorogenic substrate thrombin assay signal-to-noise ratio chromogenic comparison

4MβNA vs. AMC Fluorophore Linearity & Inhibition

The 4‑methoxy‑β‑naphthylamide (4MβNA) and 7‑amido‑4‑methylcoumarin (AMC) fluorophores differ in excitation/emission wavelengths, quantum yield, and susceptibility to substrate inhibition. AMC‑based substrates (e.g., Bz‑Phe‑Val‑Arg‑AMC) exhibit a reported kcat/Km of 1070 mM⁻¹s⁻¹ for procathepsin S but demonstrate significant substrate inhibition at concentrations above approximately 50 µM [1]. In contrast, 4MβNA substrates generally show more linear concentration‑response relationships across a wider substrate concentration range (up to 200‑500 µM) without pronounced auto‑inhibition, albeit with moderately lower absolute fluorescence quantum yields [2]. The 4MβNA reporter emits at longer wavelengths (~425 nm vs. ~440‑460 nm for AMC), which can reduce interference from biological autofluorescence in certain matrices [2].

4MβNA vs. AMC Linearity
Cross-study comparable
4MβNA substrates maintain linearity at 4- to 10-fold higher working concentrations before inhibition onset
Supports high-throughput screening context with wider linear dynamic range
AMC substrates may show inhibition above ~50 µM; 4MβNA linear up to 200-500 µM
4MβNA fluorescence AMC comparison quantum yield substrate inhibition

Benzoyl vs. Benzyloxycarbonyl N-Terminal Protection

The N‑terminal benzoyl (Bz) group of Bz‑Phe‑Val‑Arg‑4M‑beta‑NA HCl provides a hydrophobic cap that enhances thrombin active‑site occupancy compared with the more bulky benzyloxycarbonyl (Z) protecting group. In a comparative study with goat brain cathepsin L‑like proteinase, the Z‑protected analog Z‑Phe‑Val‑Arg‑4mβNA was hydrolysed with lower relative activity compared with Z‑Phe‑Arg‑4mβNA (Km = 0.06 mM) [1]. Separately, thrombin kinetic studies using Bz‑Phe‑Val‑Arg‑pNA report a Km of approximately 0.098 mM [2]. Although direct head‑to‑head kinetic constants for Bz‑ vs. Z‑protected 4MβNA substrates on human thrombin are not published in a single study, the Bz group is consistently associated with 2‑ to 5‑fold lower Km values across serine protease substrates owing to its smaller steric footprint and optimal hydrophobic interaction with the thrombin S2/S3 subsites [3].

Bz vs. Z N-Terminal Protection
Class-level inference
Estimated 2- to 5-fold lower Km for Bz-protected substrates over Z-protected analogs on thrombin-class enzymes
Bz group may support higher affinity and substrate turnover at low enzyme concentrations
Direct head-to-head kinetic constants on human thrombin not published in a single study
N-terminal protection Bz vs Z group thrombin affinity Km comparison

HCl Salt vs. Free Base Aqueous Solubility

Bz‑Phe‑Val‑Arg‑4M‑beta‑NA is supplied as the hydrochloride salt (CAS 102029‑41‑4), whereas the free base form carries CAS 74503‑79‑0 . The HCl salt provides markedly improved aqueous solubility: the free base has a calculated logP of approximately 4.2 and requires organic co‑solvent (e.g., DMSO or DMF) for dissolution at working concentrations above 1 mM, while the HCl salt is soluble in aqueous buffers at concentrations up to at least 10 mM . This difference is critical because organic solvents above 1‑2% (v/v) can inhibit thrombin activity by 10‑30% [1], introducing systematic error in kinetic measurements.

HCl Salt vs. Free Base Solubility
Supporting evidence
HCl salt enables ≥10-fold higher aqueous solubility; free base requires organic co-solvent
Aqueous solubility eliminates solvent-induced enzyme inhibition risk and supports stock solution reproducibility
Organic solvents above 1-2% may inhibit thrombin activity by 10-30%
hydrochloride salt aqueous solubility assay reproducibility formulation

Thrombin Selectivity over Factor Xa & Plasmin

The Phe‑Val‑Arg tripeptide sequence confers preferential thrombin recognition. In a systematic study comparing chromogenic substrates, S‑2160 (Bz‑Phe‑Val‑Arg‑pNA) was hydrolysed by thrombin with substantially greater catalytic efficiency than by factor Xa, which showed negligible activity toward this sequence [1]. In contrast, the widely used Tos‑Gly‑Pro‑Arg‑pNA (Chromozym TH) and H‑D‑Phe‑Pip‑Arg‑pNA (S‑2238) exhibit cross‑reactivity with plasmin and trypsin, with S‑2238 showing up to 57% stimulation of activity upon heparin binding [2]. The 4MβNA fluorogenic derivative of Bz‑Phe‑Val‑Arg retains this selectivity profile while adding fluorescence‑based sensitivity, making it particularly suited for thrombin‑specific measurements in complex protease mixtures or plasma‑based assays where off‑target hydrolysis by plasmin or kallikrein must be minimised [1].

Thrombin Selectivity over FXa & Plasmin
Cross-study comparable
Bz-Phe-Val-Arg substrates show ≤5% cross-reactivity with factor Xa; Tos-Gly-Pro-Arg-pNA shows 20-50% cross-reactivity with plasmin
Supports thrombin-specific measurement in complex protease mixtures or plasma-based assays
S-2238 comparator may show heparin-dependent activity modulation up to 57%
thrombin selectivity serine protease specificity S-2160 comparison cross-reactivity

High-Impact Application Scenarios


Antithrombin III Activity Monitoring in Plasma

The fluorogenic readout of Bz‑Phe‑Val‑Arg‑4M‑beta‑NA HCl enables direct, sensitive quantification of residual thrombin activity in AT‑III functional assays, even in turbid or lipaemic plasma samples that interfere with chromogenic pNA detection [1]. The HCl salt formulation simplifies preparation of aqueous substrate stocks, while the Bz‑protected sequence ensures high thrombin affinity (estimated Km ≤0.1 mM) for robust signal generation at diagnostic enzyme concentrations [2].

High-Throughput Screening of Direct Thrombin Inhibitors

Unlike Bz‑Phe‑Val‑Arg‑AMC, which exhibits substrate inhibition above ~50 µM [1], the 4MβNA analog maintains linear hydrolysis rates at substrate concentrations up to 200‑500 µM [2]. This property is particularly advantageous in automated HTS platforms where substrate is added as a single‑concentration bolus and enzyme velocity must remain constant across the entire measurement window to avoid false‑positive inhibition calls.

Thrombin Generation Assays with Low Factor Xa Interference

The Phe‑Val‑Arg sequence of Bz‑Phe‑Val‑Arg‑4M‑beta‑NA HCl provides inherent selectivity against factor Xa (≤5% cross‑reactivity) compared with broader‑specificity substrates such as Tos‑Gly‑Pro‑Arg‑pNA [1]. This selectivity is essential for thrombin generation tests where the substrate is added to plasma undergoing contact pathway or tissue factor‑triggered coagulation, as it ensures that the fluorescent signal reflects only thrombin activity rather than upstream factor Xa or plasmin activity [1].

Cathepsin L & Procathepsin S Activity Assays

Although primarily used for thrombin, Bz‑Phe‑Val‑Arg‑4M‑beta‑NA HCl also serves as a fluorogenic substrate for cathepsin L and procathepsin S in acidic pH conditions (pH 5.0‑6.0) [1]. The 4MβNA leaving group provides stable fluorescence emission at 425 nm with minimal pH sensitivity between pH 4.5 and 7.5, enabling direct comparison of lysosomal cysteine protease activity across different subcellular fractionation samples [2].

Application
Selection Property
Validation Focus
Antithrombin III activity monitoring
Fluorogenic readout in turbid or lipaemic plasma matrices
Signal linearity and residual thrombin quantification at low enzyme concentrations
High-throughput thrombin inhibitor screening
Extended linear dynamic range without substrate inhibition
Constant initial velocity across measurement window; false-positive inhibition review
Thrombin generation assays
Low factor Xa and plasmin cross-reactivity profile
Target protease signal attribution in contact pathway or tissue factor-triggered plasma
Cathepsin L and procathepsin S activity assays
pH-stable 4MβNA fluorescence emission at 425 nm
Lysosomal cysteine protease activity comparison across subcellular fractions
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